

Application Note: SHAAGtide (Aza-Peptide Analog) Synthesis and Purification

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Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B15570485

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aza-peptides are a class of peptidomimetics where the α -carbon of one or more amino acid residues is substituted with a nitrogen atom.^[1] This modification results in a semicarbazide linkage that can confer enhanced resistance to proteolytic degradation, a significant advantage for therapeutic peptides.^[2] Additionally, the unique stereoelectronic properties of the aza-peptide bond can enforce specific secondary structures, such as β -turns, potentially leading to improved receptor affinity and selectivity.^[1] This application note provides a detailed protocol for the solid-phase synthesis and subsequent purification of "SHAAGtide," a representative bioactive aza-peptide analog. The methodologies described herein are based on established submonomer aza-peptide synthesis strategies and standard reversed-phase HPLC purification techniques.^{[3][4]}

Data Summary

The following tables summarize the expected quantitative data from the synthesis and purification of **SHAAGtide** on a 0.1 mmol scale.

Table 1: **SHAAGtide** Synthesis and Purification Yields

Step	Parameter	Expected Value
Synthesis	Crude Peptide Yield (mg)	150 - 200 mg
Crude Purity (by HPLC)	65 - 75%	
Purification	Purified Peptide Yield (mg)	45 - 60 mg
Final Purity (by HPLC)	> 98%	
Overall Yield	30 - 40%	

Table 2: Mass Spectrometry Analysis of Purified **SHAAGtide**

Analysis	Parameter	Expected Value
LC-MS	Calculated Mass (Monoisotopic)	[Insert representative mass] Da
Observed Mass (Monoisotopic)	[Insert representative mass ± 0.1] Da	
Mass Error	< 10 ppm	

Experimental Protocols

I. Solid-Phase Synthesis of SHAAGtide (Aza-Peptide Analog)

This protocol is based on the submonomer solid-phase synthesis approach, which allows for the stepwise construction of the aza-peptide on a resin support.[\[3\]](#)[\[5\]](#)

Materials:

- Fmoc-Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Piperidine
- Standard Fmoc-protected amino acids
- Aza-amino acid precursor (e.g., Boc-protected hydrazone)
- Coupling reagents (e.g., HBTU, HOBt, DIC)
- Base (e.g., DIPEA)
- Alkylating agent for aza-amino acid side chain introduction
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Standard Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU/HOBt, and 8 equivalents of DIPEA in DMF for 2 hours).
- Aza-Amino Acid Incorporation (Submonomer Method):
 - a. Semicarbazone Formation: Couple a Boc-protected hydrazone to the N-terminus of the growing peptide chain.
 - b. N-Alkylation: Introduce the desired side chain by treating the resin-bound semicarbazone with an appropriate alkylating agent in the presence of a base.^[3]
 - c. Orthogonal Deprotection: Selectively remove the protecting group from the newly formed semicarbazide to allow for the coupling of the next amino acid.^[3]
- Repeat Cycles: Repeat steps 2-4 for each amino acid in the **SHAAGtide** sequence.

- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the completed peptide chain.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
- Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
- Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

II. Purification of SHAAGtide by RP-HPLC

The crude **SHAAGtide** is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).^{[4][6]}

Materials:

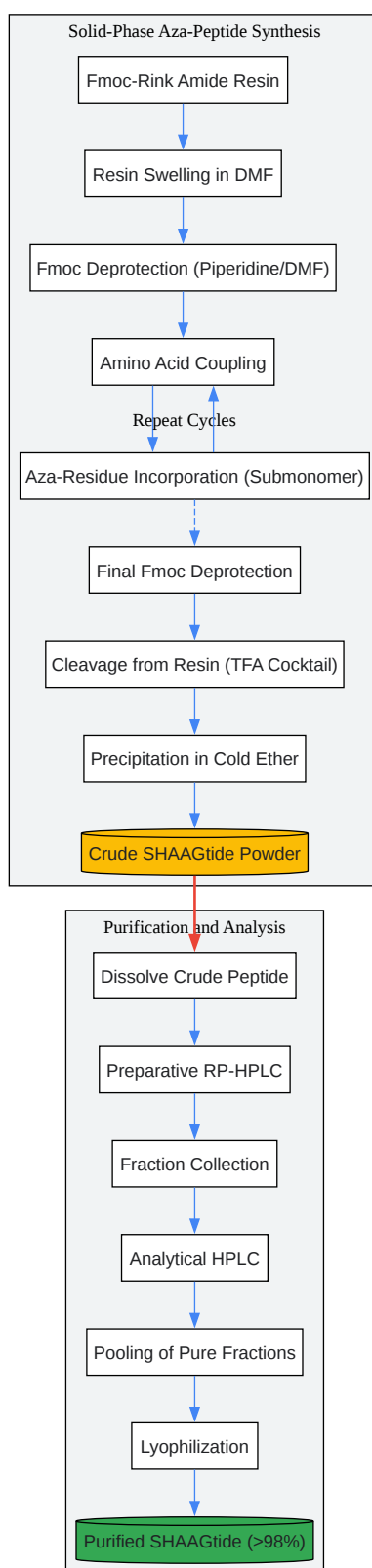
- Crude **SHAAGtide**
- HPLC grade water
- HPLC grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 RP-HPLC column

Procedure:

- Sample Preparation: Dissolve the crude **SHAAGtide** in a minimal amount of a suitable solvent (e.g., 50% ACN in water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.^[7]
- HPLC System Setup: a. Mobile Phase A: 0.1% TFA in water. b. Mobile Phase B: 0.1% TFA in acetonitrile. c. Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column size.

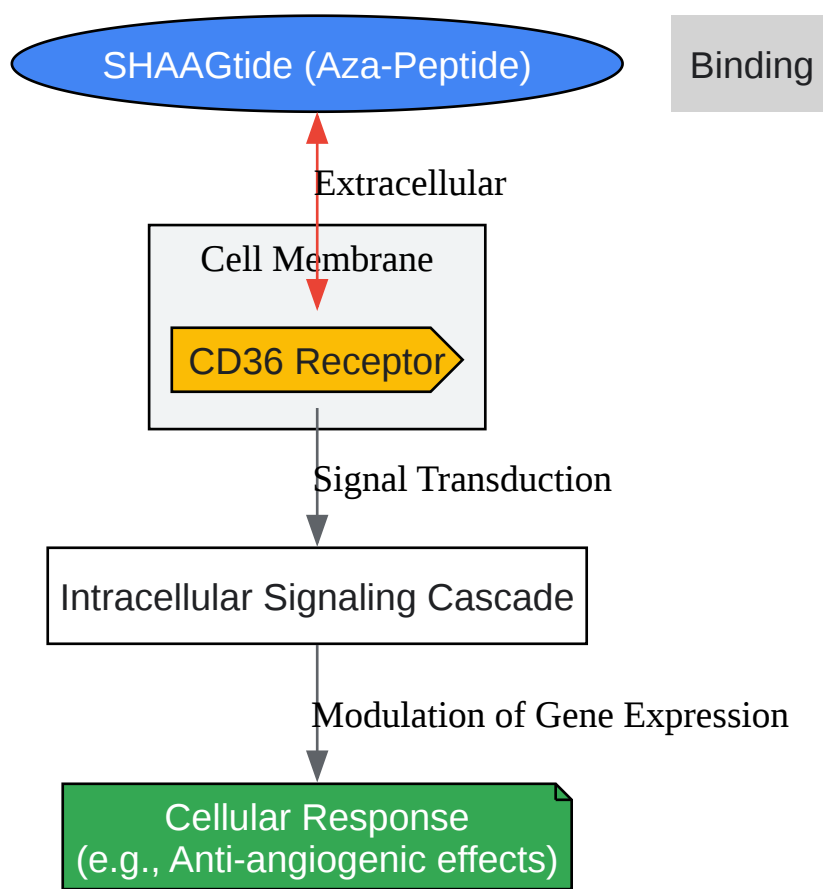
- **Injection and Elution:** a. Inject the filtered crude peptide solution onto the column. b. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). Monitor the elution profile at 220 nm and 280 nm.
- **Fraction Collection:** Collect fractions corresponding to the major peptide peak, avoiding any overlapping impurity peaks.[8]
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Pooling and Lyophilization:** Pool the fractions with the desired purity (>98%). Freeze the pooled solution and lyophilize to obtain the final purified **SHAAGtide** as a white, fluffy powder.[4]

Visualizations



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Caption: Experimental workflow for **SHAAGtide** synthesis and purification.



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Caption: Postulated signaling pathway for a bioactive aza-peptide like **SHAAGtide**.

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- To cite this document: BenchChem. [Application Note: SHAAGtide (Aza-Peptide Analog) Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15570485#shaagtide-synthesis-and-purification-protocol>]

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